2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
Description
This compound belongs to a class of cyclopenta[d]pyrimidin-4-yl thioacetamide derivatives, characterized by a fused bicyclic pyrimidine core modified with a thioether-linked acetamide side chain. The structure features a 3-morpholinopropyl substituent at position 1 of the pyrimidine ring and a p-tolyl (4-methylphenyl) group on the acetamide nitrogen. The synthesis of such compounds typically involves alkylation of 2-thiopyrimidin-4-ones with chloroacetamide derivatives under basic conditions, as described in analogous synthetic routes .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-2-5-20(19)27(23(29)25-22)11-3-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIYWUZVALPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and synthetic properties of the target compound and its analogs, highlighting structural variations and their implications:
Key Observations:
The p-tolyl substituent (methylphenyl) in the target compound is less electron-withdrawing than the 2,3-dichlorophenyl or trifluoromethoxyphenyl groups, which may influence receptor binding or metabolic stability.
Synthetic Yields: Yields for simpler analogs (e.g., 80% for the dichlorophenyl derivative ) suggest that steric hindrance from bulkier substituents (e.g., phenoxyphenyl ) may reduce efficiency (60% yield).
Spectroscopic Trends :
- The NHCO proton in the acetamide moiety consistently appears near δ 10.10 ppm across analogs , indicating minimal electronic perturbation from aryl substituents.
- SCH₂ protons resonate between δ 4.08–4.12 ppm, demonstrating uniformity in the thioacetamide linkage .
The morpholinopropyl group may confer selectivity for cellular targets due to its resemblance to endogenous amine-containing cofactors.
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